molecular formula C17H18N2O6 B11812718 2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid

2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid

Cat. No.: B11812718
M. Wt: 346.3 g/mol
InChI Key: PUEQDHZCWPGKBT-UHFFFAOYSA-N
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Description

2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethoxybenzoyl group and a pyrrolo[1,2-a]imidazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve standard laboratory techniques such as refluxing and stirring at room temperature .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This binding can trigger a cascade of biochemical events, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Pyrrole: Another five-membered heterocycle, but with different nitrogen positioning.

Uniqueness

2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid is unique due to its combination of a dimethoxybenzoyl group and a pyrrolo[1,2-a]imidazole core.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

2-[7-(3,4-dimethoxybenzoyl)-5-oxo-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-6-yl]acetic acid

InChI

InChI=1S/C17H18N2O6/c1-24-11-4-3-9(7-12(11)25-2)15(22)14-10(8-13(20)21)17(23)19-6-5-18-16(14)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,20,21)

InChI Key

PUEQDHZCWPGKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C3NCCN3C(=O)C2CC(=O)O)OC

Origin of Product

United States

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